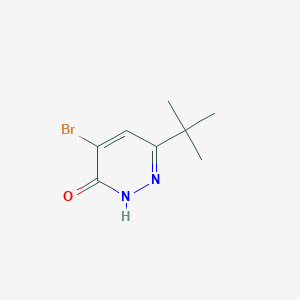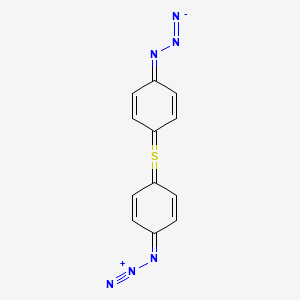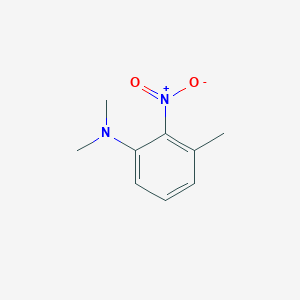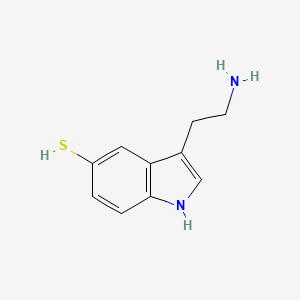![molecular formula C12H10N4S B14033715 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound with a molecular formula of C12H10N4S It is characterized by the presence of a triazolo-pyridine core structure with a phenylthio substituent at the 6-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Various electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Applications De Recherche Scientifique
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inverse agonist or inhibitor, modulating the activity of its targets. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 . These interactions can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its phenylthio substituent, which imparts distinct chemical and biological properties. This differentiates it from other triazolo-pyridine derivatives, which may lack this substituent and therefore exhibit different reactivity and biological activities.
Propriétés
Formule moléculaire |
C12H10N4S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
6-phenylsulfanyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4S/c13-12-14-11-7-6-10(8-16(11)15-12)17-9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
Clé InChI |
YGKQSIBZRSGBEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CN3C(=NC(=N3)N)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)

![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)






